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The folate receptor alpha (FRα), a protein overexpressed in a variety of solid tumors—including

over 90% of ovarian and endometrial cancers—while having minimal expression in normal

tissues, has emerged as a clinically validated and highly promising target for cancer therapy.[1]

This differential expression allows for tumor-selective drug delivery, minimizing off-target

toxicity. A range of therapeutic modalities have been developed to exploit this target, from

small-molecule inhibitors to complex antibody-drug conjugates (ADCs). This guide provides a

comparative analysis of Idetrexed, a novel small-molecule inhibitor, against other prominent

FRα-targeting agents, with a focus on their mechanisms of action, clinical performance, and

experimental methodologies.

Overview of FRα-Targeting Agents
The landscape of FRα-targeted therapies is diverse, with each agent employing a unique

strategy to induce cancer cell death. The primary agents discussed in this comparison are

Idetrexed, the FDA-approved ADC Elahere® (mirvetuximab soravtansine-gynx), and two other

clinical-stage ADCs, MORAb-202 and STRO-002.
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Mechanisms of Action & Signaling Pathways
FRα's role in tumorigenesis is multifaceted. Beyond its canonical function of transporting folate

into cells, it can act as a signaling molecule, activating oncogenic pathways like JAK/STAT3

and ERK.[7][8][9] Upon internalization, FRα can also translocate to the nucleus and function as

a transcription factor, further promoting cancer cell proliferation.[7][8]
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Idetrexed (ALT-107)
Idetrexed is a small-molecule FRα-targeted inhibitor. Its design confers high selectivity for

cancer cells overexpressing FRα due to a significantly lower binding affinity for the Reduced

Folate Carrier (RFC), which is ubiquitous in normal cells.[1] Once internalized by FRα-

expressing cancer cells, Idetrexed inhibits thymidylate synthase (TS), an enzyme critical for

DNA synthesis, leading to cell cycle arrest and apoptosis.[1][10]
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Antibody-Drug Conjugates (ADCs): Elahere®, MORAb-
202, STRO-002
ADCs represent a major class of FRα-targeting agents. They consist of a monoclonal antibody

that specifically binds to FRα, connected via a linker to a potent cytotoxic payload. This

modular design allows for the targeted delivery of chemotherapy directly to the tumor cell,

sparing healthy tissue.

Binding: The antibody component of the ADC binds to the FRα on the cancer cell surface.

[11]

Internalization: The ADC-FRα complex is internalized by the cell.[11][12]

Payload Release: Inside the cell, typically within the lysosome, the linker is cleaved,

releasing the cytotoxic payload.[11]

Cell Death: The payload exerts its cell-killing effect. For Elahere, MORAb-202, and STRO-

002, the payloads are potent tubulin inhibitors that disrupt the microtubule network, leading

to cell cycle arrest and apoptosis.[4][6][12]
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Clinical Data and Performance
Quantitative data from key clinical trials highlight the performance and safety profiles of these

agents.

Idetrexed - Phase 1 (CCR3941 Study) Data
This study evaluated Idetrexed in patients with solid tumors, with expansion cohorts in high-

grade serous ovarian cancer (HGSOC).[1][13]

Parameter Result

Patient Population
Platinum-resistant HGSOC with moderate-to-

high FRα expression (N=25)

Objective Response Rate (ORR) 36% (9 of 25 patients)[1][13]

Key Adverse Events

Favorable safety profile; most AEs were mild

and manageable. Notably, no hematologic

toxicity or vision-related side effects were

reported.[1]

Elahere® (mirvetuximab soravtansine) - Phase 3
(MIRASOL) Data
The MIRASOL trial was a confirmatory Phase 3 study that led to the full FDA approval of

Elahere for FRα-positive, platinum-resistant ovarian cancer.[2][3][5]
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Parameter Elahere® (N=225)
Investigator's Choice
Chemotherapy (N=224)

Patient Population

FRα-high, platinum-resistant

ovarian cancer (1-3 prior lines

of therapy)[5]

FRα-high, platinum-resistant

ovarian cancer (1-3 prior lines

of therapy)[5]

Objective Response Rate

(ORR)
41.9% - 42%[3][4][5] 15.9%[3][5]

Median Duration of Response

(DOR)
6.8 - 6.9 months[4][14] 4.5 months[4]

Median Progression-Free

Survival (PFS)
5.59 - 5.62 months[5][11] 3.98 months[5][11]

Median Overall Survival (OS) 16.85 months[3][5] 13.34 months[3][5]

Key Grade ≥3 Adverse Events

Blurred vision, keratopathy,

abdominal pain, fatigue,

diarrhea, dry eye, nausea,

peripheral neuropathy.[5]

Lower rates of severe AEs

compared to chemotherapy.[2]

-

Boxed Warning Ocular Toxicity[14] -

Clinical-Stage ADCs:

MORAb-202: In a Phase 1 expansion in platinum-resistant ovarian cancer, ORRs of 35.4%

(at 0.9 mg/kg) and 31.6% (at 1.2 mg/kg) were observed. The most common treatment-

emergent adverse event was interstitial lung disease (ILD)/pneumonitis, which was low-

grade in most patients.[4][5]

STRO-002: In a Phase 1 trial in heavily pretreated ovarian cancer patients, an ORR of 24%

was reported.[6] The agent was noted for being well-tolerated, with a potential to overcome

the ocular toxicity that is a known issue with other ADCs.[3][8]

Experimental Protocols and Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.sutrobio.com/sutro-biopharma-initiates-phase-i-clinical-trial-of-stro-002-for-the-treatment-of-ovarian-and-endometrial-cancers/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.5513
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.sutrobio.com/sutro-biopharma-initiates-phase-i-clinical-trial-of-stro-002-for-the-treatment-of-ovarian-and-endometrial-cancers/
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.5513
https://en.wikipedia.org/wiki/Farletuzumab
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.5513
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.creativebiolabs.net/farletuzumab-overview.htm
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.creativebiolabs.net/farletuzumab-overview.htm
https://www.sutrobio.com/sutro-biopharma-initiates-phase-i-clinical-trial-of-stro-002-for-the-treatment-of-ovarian-and-endometrial-cancers/
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.sutrobio.com/sutro-biopharma-initiates-phase-i-clinical-trial-of-stro-002-for-the-treatment-of-ovarian-and-endometrial-cancers/
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://pmc.ncbi.nlm.nih.gov/articles/PMC8177789/
https://en.wikipedia.org/wiki/Farletuzumab
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.5513
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.onclive.com/view/stro-002-shows-early-efficacy-safety-in-heavily-pretreated-epithelial-ovarian-cancer
https://www.sutrobio.com/sutro-biopharma-initiates-phase-i-clinical-trial-of-stro-002-for-the-treatment-of-ovarian-and-endometrial-cancers/
https://www.americanpharmaceuticalreview.com/1315-News/359287-Sutro-Biopharma-Initiates-Phase-I-Clinical-Trial-of-STRO-002/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Idetrexed Phase 1b/II IDOL Study
(NCT04900673)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of Idetrexed in

combination with the PARP inhibitor olaparib.[10][15]

Patient Population: Patients with high-grade serous ovarian cancer refractory to conventional

treatment, with documented medium to high FRα expression.[10][15]

Methodology: A dose-escalation (Phase 1b) and dose-expansion (Phase 2a) study. Idetrexed

is administered intravenously on days 1 and 15 of each cycle, while olaparib is administered

orally twice daily on days 1-7 and 15-21.[10] The study aims to determine the maximum

tolerated dose (MTD) of the combination and then assess key efficacy endpoints like ORR

and PFS.[15]

Protocol: Elahere® Phase 3 MIRASOL Study
(NCT04209855)

Objective: To compare the efficacy and safety of mirvetuximab soravtansine versus

investigator's choice of single-agent chemotherapy.[5]

Patient Population: 453 patients with platinum-resistant ovarian cancer whose tumors

express high levels of FRα, and who have received one to three prior systemic treatment

regimens.[5]

Methodology: A randomized, open-label, active-controlled Phase 3 trial. Patients were

randomized to receive either Elahere (6 mg/kg adjusted ideal body weight) every 3 weeks or

investigator's choice of chemotherapy (paclitaxel, pegylated liposomal doxorubicin, or

topotecan). The primary endpoint was progression-free survival, with key secondary

endpoints including ORR and overall survival.[5][14]
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Simplified Clinical Trial Experimental Workflow

Conclusion
The therapeutic landscape for FRα-positive cancers is rapidly evolving, offering new hope for

patients with difficult-to-treat malignancies. Elahere has set a new standard of care in platinum-

resistant ovarian cancer, demonstrating survival benefits over chemotherapy.[2] Idetrexed

presents a compelling alternative with a distinct mechanism of action and a potentially superior

safety profile, notably lacking the ocular and hematologic toxicities associated with some ADCs.

[1] Meanwhile, next-generation ADCs like MORAb-202 and STRO-002 are exploring different

payloads and linker technologies to further optimize the therapeutic window.[4][16] The

comparative data suggest that while ADCs have shown significant efficacy, the unique profile of

the small-molecule inhibitor Idetrexed warrants its continued development, both as a

monotherapy and in combination with other targeted agents like PARP inhibitors.[15] The

choice of therapy will increasingly depend on patient-specific factors, including the precise level

of FRα expression, prior treatments, and management of potential toxicities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b580062?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8177789/
https://adisinsight.springer.com/drugs/800022740
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.5513
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890132/
https://synapse.patsnap.com/article/targeting-fra-with-morab-202-enhancing-tnbc-therapy-through-antitumor-activity-and-bystander-effect
https://www.benchchem.com/product/b580062?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Farletuzumab - Eisai Inc - AdisInsight [adisinsight.springer.com]

2. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx
models - PMC [pmc.ncbi.nlm.nih.gov]

3. Sutro Biopharma Initiates Phase I Clinical Trial of STRO-002 for the Treatment of Ovarian
and Endometrial Cancers | Sutro Biopharma, Inc. [sutrobio.com]

4. ascopubs.org [ascopubs.org]

5. Safety and efficacy of MORAb-202 in patients (pts) with platinum-resistant ovarian cancer
(PROC): Results from the expansion part of a phase 1 trial. - ASCO [asco.org]

6. onclive.com [onclive.com]

7. STRO-002-GM1 | Sutro Biopharma, Inc. [sutrobio.com]

8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

9. ClinicalTrials.gov [clinicaltrials.gov]

10. Profile of farletuzumab and its potential in the treatment of solid tumors - PMC
[pmc.ncbi.nlm.nih.gov]

11. Farletuzumab Overview - Creative Biolabs [creativebiolabs.net]

12. assaygenie.com [assaygenie.com]

13. aacrjournals.org [aacrjournals.org]

14. Farletuzumab - Wikipedia [en.wikipedia.org]

15. Targeting FRA with MORAb-202: Enhancing TNBC Therapy through Antitumor Activity
and Bystander Effect [synapse.patsnap.com]

16. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha,
for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comparative Analysis of Folate Receptor Alpha (FRα)
Targeting Agents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580062#comparative-analysis-of-idetrexed-and-
other-fr-targeting-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://adisinsight.springer.com/drugs/800022740
https://pmc.ncbi.nlm.nih.gov/articles/PMC8177789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8177789/
https://www.sutrobio.com/sutro-biopharma-initiates-phase-i-clinical-trial-of-stro-002-for-the-treatment-of-ovarian-and-endometrial-cancers/
https://www.sutrobio.com/sutro-biopharma-initiates-phase-i-clinical-trial-of-stro-002-for-the-treatment-of-ovarian-and-endometrial-cancers/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.5513
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.asco.org/abstracts-presentations/ABSTRACT364704
https://www.onclive.com/view/stro-002-shows-early-efficacy-safety-in-heavily-pretreated-epithelial-ovarian-cancer
https://www.sutrobio.com/stro-002-gm1/
https://www.americanpharmaceuticalreview.com/1315-News/359287-Sutro-Biopharma-Initiates-Phase-I-Clinical-Trial-of-STRO-002/
https://www.clinicaltrials.gov/study/NCT03221400
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4789847/
https://www.creativebiolabs.net/farletuzumab-overview.htm
https://www.assaygenie.com/blog/farletuzumab-advancing-antibody-drug-conjugate-research-in-ovarian-cancer/
https://aacrjournals.org/clincancerres/article/27/14/3905/671518/First-in-Human-Phase-1-Study-of-MORAb-202-an
https://en.wikipedia.org/wiki/Farletuzumab
https://synapse.patsnap.com/article/targeting-fra-with-morab-202-enhancing-tnbc-therapy-through-antitumor-activity-and-bystander-effect
https://synapse.patsnap.com/article/targeting-fra-with-morab-202-enhancing-tnbc-therapy-through-antitumor-activity-and-bystander-effect
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890132/
https://www.benchchem.com/product/b580062#comparative-analysis-of-idetrexed-and-other-fr-targeting-agents
https://www.benchchem.com/product/b580062#comparative-analysis-of-idetrexed-and-other-fr-targeting-agents
https://www.benchchem.com/product/b580062#comparative-analysis-of-idetrexed-and-other-fr-targeting-agents
https://www.benchchem.com/product/b580062#comparative-analysis-of-idetrexed-and-other-fr-targeting-agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b580062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

